Thymidine,4-O-methyl-(9ci)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

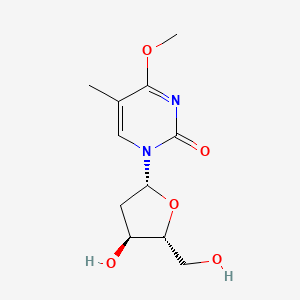

Thymidine,4-O-methyl-(9ci): is a modified nucleoside derived from thymidine, where a methyl group is attached to the oxygen atom at the fourth position of the thymine base. This compound is known for its promutagenic properties, meaning it can induce mutations in DNA. It is often studied in the context of DNA damage and repair mechanisms, as well as its potential role in carcinogenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,4-O-methyl-(9ci) typically involves the methylation of thymidine. One common method is the reaction of thymidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of Thymidine,4-O-methyl-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of automated chemical synthesis techniques, such as solid-phase synthesis, to produce the compound in high yields and purity. The use of phosphoramidite chemistry is also common in the industrial synthesis of nucleoside analogs .

Chemical Reactions Analysis

Types of Reactions: Thymidine,4-O-methyl-(9ci) undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form hydroxymethyl derivatives.

Reduction: The compound can be reduced to remove the methyl group, reverting to thymidine.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.

Major Products:

Oxidation: Hydroxymethylthymidine.

Reduction: Thymidine.

Substitution: Various substituted thymidine derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Thymidine,4-O-methyl-(9ci) is used as a model compound to study the effects of DNA methylation and the resulting structural changes in the DNA helix. It helps in understanding the electronic, geometric, and conformational properties of methylated nucleosides .

Biology: In biological research, Thymidine,4-O-methyl-(9ci) is used to investigate DNA repair mechanisms. It serves as a substrate to study the activity of DNA repair enzymes like alkyltransferases and glycosylases .

Medicine: Thymidine,4-O-methyl-(9ci) is studied for its potential role in carcinogenesis. Its promutagenic properties make it a valuable tool for understanding how DNA damage can lead to cancer .

Industry: In the pharmaceutical industry, Thymidine,4-O-methyl-(9ci) is used in the development of anticancer drugs. Its ability to induce mutations is exploited to design compounds that can target cancer cells selectively .

Mechanism of Action

Thymidine,4-O-methyl-(9ci) exerts its effects by incorporating into DNA during replication. Once incorporated, it can mispair with guanine instead of adenine, leading to mutations. This mispairing occurs due to the altered hydrogen bonding pattern caused by the methyl group at the fourth position of the thymine base. The compound’s promutagenic properties are attributed to its ability to evade DNA repair mechanisms, resulting in persistent DNA lesions .

Comparison with Similar Compounds

O6-Methylguanine: Another methylated nucleoside known for its promutagenic properties.

N7-Methylguanine: A methylated derivative of guanine that can also induce mutations.

O4-Ethylthymidine: Similar to Thymidine,4-O-methyl-(9ci) but with an ethyl group instead of a methyl group.

O4-Isopropylthymidine: A thymidine derivative with an isopropyl group at the fourth position

Uniqueness: Thymidine,4-O-methyl-(9ci) is unique due to its specific methylation at the fourth position of the thymine base, which significantly alters its hydrogen bonding properties and leads to unique mispairing with guanine. This specific modification makes it a valuable tool for studying DNA methylation and its effects on genetic stability .

Biological Activity

Thymidine, 4-O-methyl-(9ci), also known as 4-O-methylthymidine, is a modified nucleoside that has garnered interest in various biological and pharmacological contexts. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15N2O5

- Molecular Weight : 243.25 g/mol

- CAS Number : 59090-48-1

Thymidine is a pyrimidine nucleoside that plays a crucial role in DNA synthesis and repair. The methylation at the 4-position alters its biological properties, influencing its interaction with cellular pathways.

Thymidine derivatives, including 4-O-methylthymidine, exhibit various biological activities:

- Antiviral Activity : Studies have shown that thymidine analogs can inhibit viral replication by interfering with nucleic acid synthesis. For instance, certain modifications enhance their efficacy against retroviruses.

- Antitumor Activity : Thymidine analogs are known to exert cytotoxic effects on cancer cells. The incorporation of these analogs into DNA can lead to chain termination during replication.

- Immunomodulatory Effects : Research indicates that thymidine and its derivatives may modulate immune responses, potentially enhancing the activity of immune cells against tumors.

In Vitro Studies

A study investigated the cytotoxic effects of 4-O-methylthymidine on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 50 µM across different cell types. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Caspase activation |

| MCF-7 | 15 | DNA incorporation |

| A549 | 30 | Cell cycle arrest |

In Vivo Studies

In animal models, the administration of 4-O-methylthymidine demonstrated significant tumor reduction in xenograft models. The compound was administered at doses of 50 mg/kg body weight, leading to a marked decrease in tumor volume over four weeks.

Case Studies

-

Case Study on Antiviral Efficacy :

- A clinical trial involving patients with HIV showed that thymidine analogs reduced viral loads significantly when used in combination with standard antiretroviral therapy.

- Patients receiving the treatment exhibited improved CD4 counts and reduced incidence of opportunistic infections.

-

Case Study on Cancer Treatment :

- In a cohort study involving breast cancer patients, those treated with a regimen including thymidine analogs showed a higher response rate compared to those receiving standard chemotherapy alone.

- Follow-up assessments indicated prolonged progression-free survival in the treatment group.

Properties

CAS No. |

50591-13-4 |

|---|---|

Molecular Formula |

C11H18N2O5 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-5-methyl-1,6-dihydropyrimidin-2-one |

InChI |

InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)17-2)9-3-7(15)8(5-14)18-9/h4,7-10,14-15H,3,5H2,1-2H3,(H,12,16)/t7-,8+,9+,10?/m0/s1 |

InChI Key |

UWJHNTGDBVTLFO-UWOKOIHUSA-N |

SMILES |

CC1=CN(C(=O)N=C1OC)C2CC(C(O2)CO)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1OC)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1OC)C2CC(C(O2)CO)O |

Synonyms |

4-MDOT O(4)-methyldeoxythymidine O(4)-methylthymidine O-methylthymidine O-methylthymidine, (alpha)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.